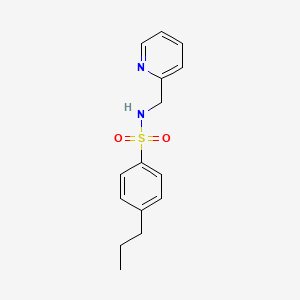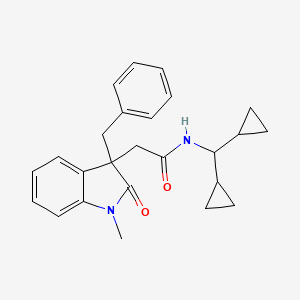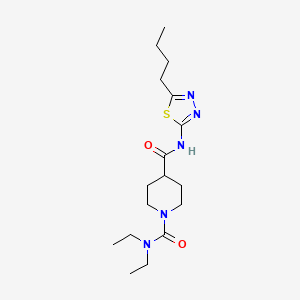![molecular formula C14H12N2S2 B5341843 4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a thieno[2,3-d]pyrimidine core structure substituted with a benzylsulfanyl group at position 4 and a methyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Methylation: The methyl group at position 6 can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the benzylsulfanyl group, depending on the reagents used.
Substitution: The benzylsulfanyl group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Possible applications in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-d]pyrimidine core and benzylsulfanyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-Benzylsulfanylthieno[2,3-d]pyrimidine: Lacks the methyl group at position 6.
6-Substituted Thieno[2,3-d]pyrimidines: Compounds with different substituents at position 6, such as halogens or alkyl groups.
Uniqueness: 4-Benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine is unique due to the specific combination of the benzylsulfanyl group at position 4 and the methyl group at position 6, which can influence its chemical reactivity and biological activity compared to other thieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
4-benzylsulfanyl-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-10-7-12-13(15-9-16-14(12)18-10)17-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSVAUFVBDWJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea](/img/structure/B5341763.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3-methyl-2-furamide](/img/structure/B5341771.png)

![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)


![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)
![(E)-2-(4-fluorophenyl)-3-[3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylphenyl]prop-2-enenitrile](/img/structure/B5341810.png)

![2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B5341829.png)


![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)
